molecular formula C10H9FO B3047317 7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one CAS No. 137466-14-9

7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3047317
CAS No.: 137466-14-9
M. Wt: 164.18
InChI Key: SUXQFFGKXHVLCC-UHFFFAOYSA-N
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Description

7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one (CAS 137466-14-9) is a bicyclic ketone featuring a fluorine atom at the 7-position and a methyl group at the 4-position of the indenone scaffold (Fig. 1). Its molecular formula is C₁₀H₉FO, with a molecular weight of 164.18 g/mol . Indenones are widely studied for their roles as intermediates in organic synthesis and as bioactive molecules in drug discovery .

Properties

IUPAC Name

7-fluoro-4-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQFFGKXHVLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257193
Record name 7-Fluoro-2,3-dihydro-4-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137466-14-9
Record name 7-Fluoro-2,3-dihydro-4-methyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137466-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2,3-dihydro-4-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one typically involves the fluorination of 4-methyl-2,3-dihydro-1H-inden-1-one. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a scalable and cost-effective production method. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: The major products are carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable moiety in drug design. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Type and Position

The biological and physicochemical properties of indenones are highly dependent on substituent type and position. Key analogs are summarized in Table 1.

Table 1: Structural and Functional Comparison of 7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one with Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 7-F, 4-CH₃ C₁₀H₉FO 164.18 Intermediate; potential pharmacophore
5-Chloro-2,3-dihydro-1H-inden-1-one 5-Cl C₉H₇ClO 166.61 Antiproliferative activity (leukemia)
7-Methoxy-2,3-dihydro-1H-inden-1-one 7-OCH₃ C₁₀H₁₀O₂ 162.19 Synthetic intermediate for fused-ring systems
4-Fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one 4-F, 7-OH, 3-CH₃ C₁₀H₉FO₂ 180.18 Potential antioxidant/anti-inflammatory
5,6-Difluoro-2-methylene-3-(perfluoropropan-2-ylidene)-2,3-dihydro-1H-inden-1-one 5,6-F₂, perfluoroalkyl C₁₃H₅F₇O 346.17 Low energy gap (1.8 eV); optoelectronic applications
Key Observations:
  • Halogen vs. Alkoxy Groups : Fluorine (electron-withdrawing) at the 7-position (target compound) contrasts with methoxy (electron-donating) in 7-methoxy analogs, altering reactivity and dipole moments .
  • Dihalogenation: 5,6-Difluoro derivatives exhibit reduced energy gaps (ΔE = 1.8 eV) compared to mono-fluoro analogs, making them suitable for non-fullerene acceptors in solar cells .
Antiproliferative Activity:
Anti-inflammatory Activity:
  • (E)-6-Hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (7x) reduced LPS-induced inflammation in macrophages (IC₅₀ = 0.8 µM), highlighting the role of hydroxyl and methoxy groups in anti-inflammatory activity .
Allelochemical Activity:
  • 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one from Croton oblongifolius inhibited seedling growth, suggesting indenones as natural herbicides .

Physicochemical Properties

  • Solubility : Fluorine and methyl groups in the target compound enhance lipophilicity (logP ≈ 2.1) compared to hydroxy-substituted analogs (logP ≈ 1.5) .
  • Thermal Stability : 5-Chloro derivatives decompose at ~200°C, whereas methoxy analogs are stable up to 250°C due to stronger C-O bonds .

Biological Activity

7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound belonging to the indene derivative family. This compound has garnered attention due to its unique structural features and potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9FO. Its structure includes a fluorinated indene backbone with a methyl group that may influence its biological properties. The presence of fluorine is significant as it can enhance lipophilicity and biological activity compared to non-fluorinated analogs.

Research indicates that this compound acts primarily as an inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α), a critical regulator in tumor growth and survival, particularly in renal cell carcinoma. By inhibiting HIF-2α, this compound disrupts the tumor's ability to adapt to low oxygen conditions, leading to reduced proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound through various assays:

  • Cell Viability Assays :
    • The compound demonstrated significant cytotoxicity against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values observed were comparable to established chemotherapeutics like cisplatin.
    • A summary of the cytotoxic activity is presented in Table 1.
Cell LineIC50 (µM)Reference
HCT1165.0
MCF76.5
HeLa7.0
  • Apoptosis Induction :
    • Flow cytometry analysis revealed that treatment with this compound led to a concentration-dependent increase in apoptotic cells across various cancer cell lines .

Preclinical Studies

A notable preclinical study involved xenograft models of renal cell carcinoma where administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent targeting HIF pathways.

Structural Activity Relationship (SAR) Analysis

Comparative studies with structurally similar compounds have provided insights into the SAR of indene derivatives. The presence of the fluorine atom was found to enhance binding affinity to HIF proteins, suggesting that modifications at this position could further optimize biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
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7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one

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